![molecular formula C10H9BrN2O B1629602 1-(7-Amino-5-bromo-1H-indol-1-yl)ethanone CAS No. 1000343-47-4](/img/structure/B1629602.png)
1-(7-Amino-5-bromo-1H-indol-1-yl)ethanone
Overview
Description
1-(7-Amino-5-bromo-1H-indol-1-yl)ethanone is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals . The presence of an amino group and a bromine atom on the indole ring makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent. The amino group can be introduced through a nucleophilic substitution reaction using ammonia or an amine .
Chemical Reactions Analysis
1-(7-Amino-5-bromo-1H-indol-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
1-(7-Amino-5-bromo-1H-indol-1-yl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(7-Amino-5-bromo-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The amino and bromine substituents on the indole ring can influence the compound’s binding affinity to various biological receptors and enzymes. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
1-(7-Amino-5-bromo-1H-indol-1-yl)ethanone can be compared with other indole derivatives such as:
1-(5-Bromo-1H-indol-3-yl)ethanone: Similar in structure but lacks the amino group, which may result in different biological activities.
1-(7-Amino-1H-indol-3-yl)ethanone: Lacks the bromine atom, which can affect its reactivity and biological properties.
1-(5-Fluoro-1H-indol-3-yl)ethanone: Contains a fluorine atom instead of bromine, which can lead to different chemical and biological behaviors.
The presence of both amino and bromine substituents in this compound makes it unique and potentially more versatile in various applications.
Biological Activity
1-(7-Amino-5-bromo-1H-indol-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H9BrN2O, with a molecular weight of approximately 249.09 g/mol. The compound features an indole ring substituted with an amino group and a bromine atom, which are critical for its biological activity.
Anticancer Properties
Research indicates that indole derivatives, including this compound, exhibit notable anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism involves the inhibition of tubulin polymerization, which is essential for cell division and growth .
Table 1: Anticancer Activity Against Different Cell Lines
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 9.94 | Inhibition of cell proliferation |
A549 | 12.89 | Inhibition of tubulin polymerization |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values range from 15.625 to 125 μM, indicating its potential as a bactericidal agent .
Table 2: Antimicrobial Activity
Bacteria | MIC (μM) | Activity Type |
---|---|---|
Staphylococcus aureus | 15.625 - 62.5 | Bactericidal |
Enterococcus faecalis | 62.5 - 125 | Bactericidal |
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, blocking their activity.
- DNA/RNA Interaction : It may affect gene expression and protein synthesis through interactions with nucleic acids.
Study on Antiproliferative Effects
In a study examining the antiproliferative effects of various indole derivatives, including this compound, it was found that the compound exhibited significant cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .
Synthesis and Evaluation
Another study focused on synthesizing new derivatives based on the indole framework, which included modifications to enhance biological activity. The results indicated that structural variations significantly influenced anticancer potency and antimicrobial efficacy .
Properties
IUPAC Name |
1-(7-amino-5-bromoindol-1-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-6(14)13-3-2-7-4-8(11)5-9(12)10(7)13/h2-5H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQFLZCPHJMNON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=CC(=CC(=C21)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646835 | |
Record name | 1-(7-Amino-5-bromo-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000343-47-4 | |
Record name | 1-(7-Amino-5-bromo-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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